molecular formula C18H19N5O4S B2766338 Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895004-53-2

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No.: B2766338
CAS No.: 895004-53-2
M. Wt: 401.44
InChI Key: YDZVMEUMNBVHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as pyrazolopyrimidines . These compounds contain a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Mode of Action

Triazole compounds, which are part of the structure of this compound, are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Triazole compounds are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for triazolothiadiazine derivatives , which could provide insights into the pharmacokinetics of this compound.

Result of Action

Triazole compounds are known to show versatile biological activities , suggesting that this compound could have a wide range of effects at the molecular and cellular level.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Properties

IUPAC Name

methyl 4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-3-4-13-9-14(24)20-17-21-22-18(23(13)17)28-10-15(25)19-12-7-5-11(6-8-12)16(26)27-2/h5-9H,3-4,10H2,1-2H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVMEUMNBVHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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